

# 2',4'-Dimethoxyacetophenone spectral data analysis (NMR, IR, MS)

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## Compound of Interest

Compound Name: 2',4'-Dimethoxyacetophenone

Cat. No.: B1329363

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## An In-depth Spectral Analysis of 2',4'-Dimethoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for **2',4'-Dimethoxyacetophenone** (CAS No: 829-20-9), a key intermediate in the synthesis of various pharmaceutical compounds and a subject of interest in medicinal chemistry. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural characterization.

## Molecular Structure and Properties

**2',4'-Dimethoxyacetophenone** is an aromatic ketone with the chemical formula  $C_{10}H_{12}O_3$  and a molecular weight of 180.20 g/mol .<sup>[1]</sup> Its structure features a benzene ring substituted with an acetyl group at position 1', a methoxy group at position 2', and another methoxy group at position 4'.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of an organic molecule.

## <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum of **2',4'-Dimethoxyacetophenone** provides distinct signals corresponding to the different types of protons in the molecule. The aromatic protons are observed in the downfield region, while the methoxy and acetyl protons appear in the upfield region.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.75	Doublet	1H	H-6'
~6.50	Doublet of Doublets	1H	H-5'
~6.45	Doublet	1H	H-3'
~3.88	Singlet	3H	OCH <sub>3</sub> (at C-4')
~3.85	Singlet	3H	OCH <sub>3</sub> (at C-2')
~2.55	Singlet	3H	COCH <sub>3</sub>

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The carbonyl carbon is significantly deshielded and appears at the lowest field.

Chemical Shift ( $\delta$ ) ppm	Assignment
~198.0	C=O
~163.0	C-4'
~159.0	C-2'
~132.0	C-6'
~120.0	C-1'
~105.0	C-5'
~98.0	C-3'
~55.8	OCH <sub>3</sub> (at C-4')
~55.5	OCH <sub>3</sub> (at C-2')
~31.5	COCH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of **2',4'-Dimethoxyacetophenone** is dominated by a strong absorption band corresponding to the carbonyl group.

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group	Vibration Mode
~2950-3000	Medium	C-H (aromatic)	Stretching
~2850-2950	Medium	C-H (aliphatic)	Stretching
~1670	Strong	C=O (ketone)	Stretching
~1600, ~1500	Medium-Strong	C=C (aromatic)	Stretching
~1250-1300	Strong	C-O (aryl ether)	Asymmetric Stretching
~1020-1075	Strong	C-O (aryl ether)	Symmetric Stretching

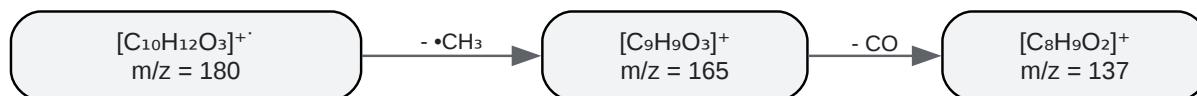
## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structure confirmation. The mass spectrum of **2',4'-Dimethoxyacetophenone** shows a prominent molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity	Proposed Fragment Ion
180	High	$[M]^+$ (Molecular Ion)
165	High	$[M - CH_3]^+$
137	Medium	$[M - COCH_3]^+$
109	Low	$[C_7H_5O_2]^+$
77	Low	$[C_6H_5]^+$

## Proposed Mass Spectrometry Fragmentation Pathway

The fragmentation of the molecular ion of **2',4'-Dimethoxyacetophenone** is initiated by the loss of a methyl radical from one of the methoxy groups or the acetyl group, leading to the formation of stable acylium ions.



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Caption: Proposed EI-MS fragmentation of **2',4'-Dimethoxyacetophenone**.

## Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for **2',4'-Dimethoxyacetophenone**.

## NMR Spectroscopy

A sample of 5-10 mg of **2',4'-Dimethoxyacetophenone** is dissolved in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons.

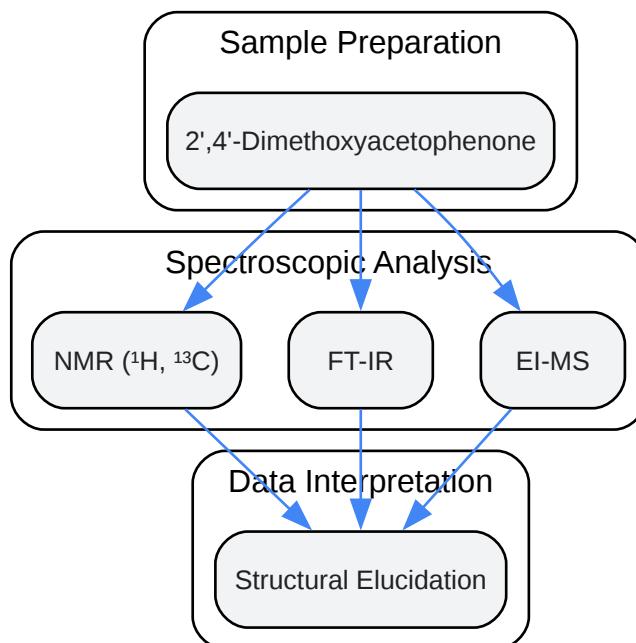
## FT-IR Spectroscopy

A small amount of the solid sample is placed on a diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of  $4000\text{-}400\text{ cm}^{-1}$  by co-adding 32 scans at a resolution of  $4\text{ cm}^{-1}$ .

## Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe or a gas chromatograph. The electron energy is set to 70 eV, and the ion source temperature is maintained at approximately 200°C.

## Experimental Workflow



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Caption: Workflow for the spectral analysis of a chemical compound.

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## References

- 1. 2',4'-Dimethoxyacetophenone [webbook.nist.gov]
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